molecular formula C13H19BrClNO B2430313 4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride CAS No. 2094148-33-9

4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride

Cat. No. B2430313
CAS RN: 2094148-33-9
M. Wt: 320.66
InChI Key: GTKIMAYNIQTCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride is a type of aniline derivative. It is a useful reagent for organic synthesis and other chemical processes . It has a molecular formula of C13H19BrClNO and a molecular weight of 320.66.


Molecular Structure Analysis

The InChI code for 4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride is 1S/C13H18BrNO.ClH/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10;/h6-8,10H,1-5,9,15H2;1H .


Chemical Reactions Analysis

4-Bromo-3-(methyloxy)aniline is used in the preparation of 4-Anilino substituted α-carboline compounds as active Brk inhibitors (breast tumor kinase) which are interesting targets for cancer therapy .

It is stored at room temperature .

Scientific Research Applications

Chemical Synthesis

The compound “4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride” is a type of aniline derivative that has gained significant interest in the scientific community. It is used in various chemical syntheses .

N-TBS Protection

The synthesis of “4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride” involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in various chemical syntheses .

Heck Cross-Coupling Reactions

This compound is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . This process is significant in producing pharmaceuticals and complex organic molecules .

Mannich Reactions

4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications . These processes are significant in producing pharmaceuticals and complex organic molecules .

Pharmaceuticals Production

The compound is a versatile intermediate for various synthetic applications, especially in the production of pharmaceuticals .

Production of Complex Organic Molecules

4-Bromoaniline is a versatile intermediate for the synthesis of complex organic molecules .

Safety and Hazards

This compound is classified as having acute oral, dermal, and inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled .

Future Directions

While the exact future directions for this compound are not specified in the sources, it’s clear that aniline derivatives like 4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride have significant interest in the scientific community, particularly in the field of organic synthesis and cancer therapy .

properties

IUPAC Name

4-bromo-3-(cyclohexylmethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10;/h6-8,10H,1-5,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKIMAYNIQTCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC(=C2)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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